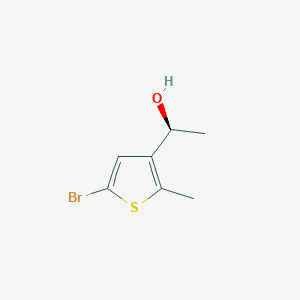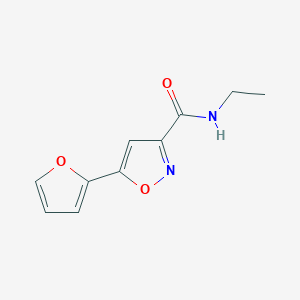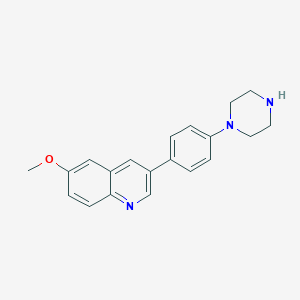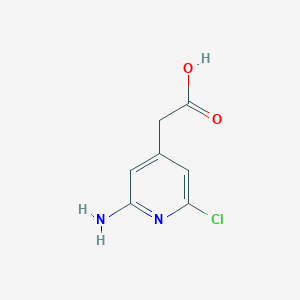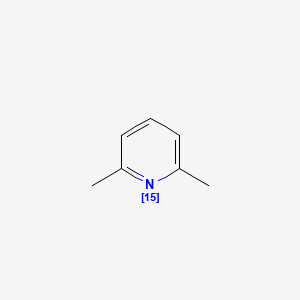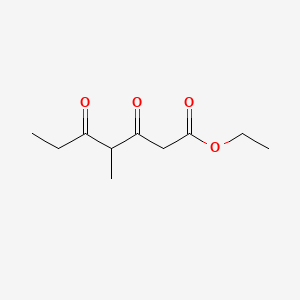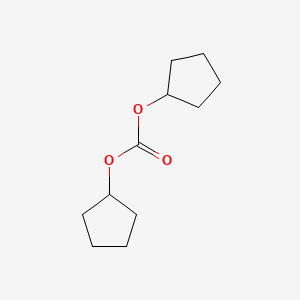
Dicyclopentyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicyclopentyl carbonate can be synthesized through the reaction of cyclopentanol with phosgene or its derivatives. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction is as follows:
2C5H9OH+COCl2→C5H9OCO2C5H9+2HCl
Industrial Production Methods
On an industrial scale, this compound can be produced through the oxidative carbonylation of cyclopentanol using carbon monoxide and oxygen in the presence of a catalyst. This method is more environmentally friendly as it avoids the use of phosgene.
Chemical Reactions Analysis
Types of Reactions
Dicyclopentyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form cyclopentanol and carbon dioxide.
Transesterification: It can react with alcohols to form different carbonates and alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides and amines.
Hydrolysis: Typically carried out in the presence of acids like hydrochloric acid or bases like sodium hydroxide.
Transesterification: Catalysts such as titanium alkoxides or tin compounds are often used.
Major Products
Substitution Reactions: Products include substituted carbonates and cyclopentanol derivatives.
Hydrolysis: Major products are cyclopentanol and carbon dioxide.
Transesterification: Products include new carbonates and alcohols.
Scientific Research Applications
Dicyclopentyl carbonate has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds.
Pharmaceuticals: Employed in the development of drug delivery systems and as a building block for active pharmaceutical ingredients.
Materials Science: Utilized in the production of polymers and as a plasticizer in the manufacturing of flexible materials.
Green Chemistry: Its derivatives are used in environmentally friendly chemical processes due to their low toxicity and biodegradability
Mechanism of Action
The mechanism of action of dicyclopentyl carbonate involves its ability to act as a carbonylating agent. It can introduce carbonate groups into organic molecules, thereby modifying their chemical properties. The molecular targets include hydroxyl and amine groups, which can react with the carbonate group to form esters and carbamates, respectively.
Comparison with Similar Compounds
Similar Compounds
Dimethyl Carbonate: A simpler dialkyl carbonate with similar reactivity but different physical properties.
Diphenyl Carbonate: Another dialkyl carbonate used in the production of polycarbonates.
Ethylene Carbonate: A cyclic carbonate with applications in lithium-ion batteries and as a solvent.
Uniqueness
Dicyclopentyl carbonate is unique due to its cyclic structure and the presence of two cyclopentyl groups, which impart distinct physical and chemical properties compared to other carbonates. Its relatively low toxicity and biodegradability make it an attractive option for green chemistry applications .
Properties
Molecular Formula |
C11H18O3 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
dicyclopentyl carbonate |
InChI |
InChI=1S/C11H18O3/c12-11(13-9-5-1-2-6-9)14-10-7-3-4-8-10/h9-10H,1-8H2 |
InChI Key |
AJHQRWJZHVBYLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC(=O)OC2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


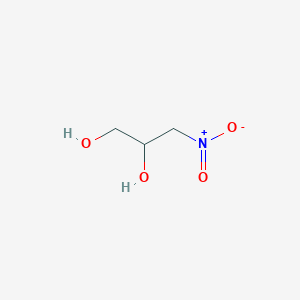
![1,1,1-Trifluoromethanesulfonic Acid (E)-4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenyl Ester](/img/structure/B13438550.png)

![3-[6,7-Dihydro-1-methyl-3-(2-methylpropyl)-7-oxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl]-4-ethoxybenzenesulfonyl Chloride](/img/structure/B13438556.png)
